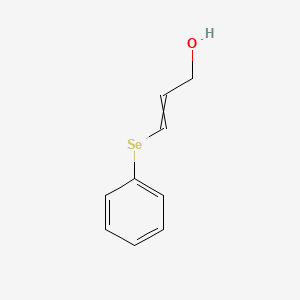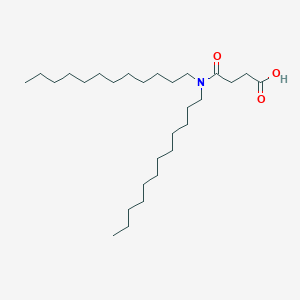
4-(Didodecylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Didodecylamino)-4-oxobutanoic acid is an organic compound that features a long alkyl chain attached to an amino group and a carboxylic acid group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Didodecylamino)-4-oxobutanoic acid typically involves the reaction of a dodecylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where dodecylamine reacts with a carboxylic acid chloride or anhydride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Didodecylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Didodecylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of 4-(Didodecylamino)-4-oxobutanoic acid involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dodecylamino)-4-oxobutanoic acid
- 4-(Hexadecylamino)-4-oxobutanoic acid
- 4-(Octadecylamino)-4-oxobutanoic acid
Uniqueness
4-(Didodecylamino)-4-oxobutanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes, making it more versatile compared to other similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
81793-42-2 |
|---|---|
Molecular Formula |
C28H55NO3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
4-(didodecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28(31)32)26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,32) |
InChI Key |
KKPXLFLEHVRADS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


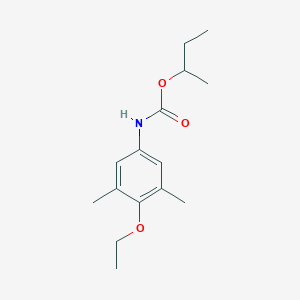

![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


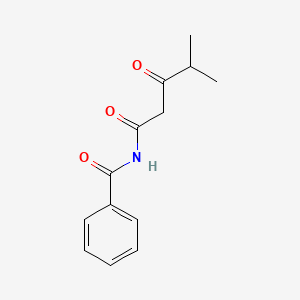
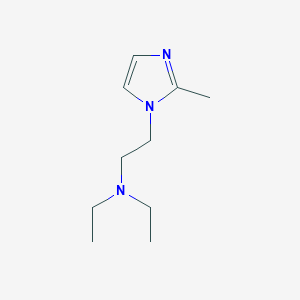
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
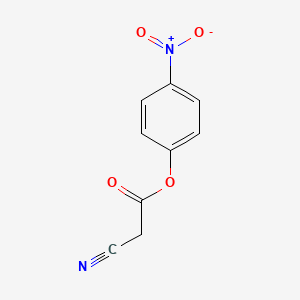
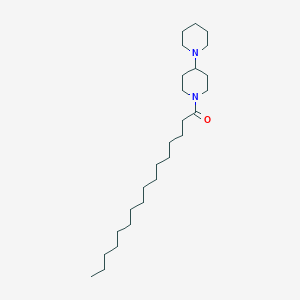
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
